PEG Chain Length-Dependent Modulation of Avidin Binding Stoichiometry and Affinity
Systematic analysis of PEGylated biotin-avidin interactions reveals that PEG molecular weight exerts quantifiable control over both binding stoichiometry and equilibrium dissociation constants. For Biotin-PEG-Thiol and related PEGylated biotin constructs, increasing PEG molecular weight from 588 g/mol to 5000 g/mol reduces the biotin:avidin binding stoichiometry from 4:1 to 1:1 and increases the Kd by approximately seven orders of magnitude [1]. This class-level inference applies to Biotin-PEG-Thiol variants across the 1K to 10K molecular weight range, with the thiol terminus not interfering with the biotin-avidin recognition interface [2].
| Evidence Dimension | Avidin binding stoichiometry (biotin:avidin ratio) |
|---|---|
| Target Compound Data | 4:1 for 588 and 3400 g/mol PEG; 1:1 for 5000 g/mol PEG |
| Comparator Or Baseline | Unmodified free biotin: 4:1 stoichiometry, Kd ~10⁻¹⁵ M |
| Quantified Difference | Stoichiometry reduction from 4:1 to 1:1 at 5000 g/mol PEG; Kd increase from ~10⁻¹⁵ M to ~10⁻⁸ M |
| Conditions | Equilibrium binding studies with avidin; PEG molecular weights of 588, 3400, and 5000 g/mol |
Why This Matters
This quantifies how PEG spacer length directly controls surface biotin density and subsequent streptavidin capture capacity, enabling users to select the optimal molecular weight variant for their specific immobilization or sensing application rather than accepting a one-size-fits-all PEG length.
- [1] Ke S, et al. Intermolecular interaction of avidin and PEGylated biotin. Bioconjugate Chemistry, 2007, 18(6): 2109-2114. View Source
- [2] Empire Agents. Biotin-PEG2000-SH Technical Datasheet. Empire Agents Product Documentation, 2024. View Source
